N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide

Description

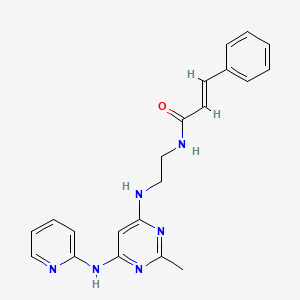

Chemical Structure: The compound features a pyrimidine core substituted with a methyl group at position 2 and a pyridin-2-ylamino group at position 4. A cinnamamide moiety is attached via an ethylamino linker to the pyrimidine’s position 4 (SMILES: Cc1nc(NCCNC(=O)C=CC2=CC=CC=C2)cc(Nc2ccccn2)n1) . Molecular Properties:

- Molecular formula: C₁₇H₂₁N₇O₂

- Molecular weight: 355.4 g/mol .

Properties

IUPAC Name |

(E)-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-16-25-19(15-20(26-16)27-18-9-5-6-12-22-18)23-13-14-24-21(28)11-10-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,24,28)(H2,22,23,25,26,27)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOZTGJKJKHWFR-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.

Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrimidine core.

Attachment of the Cinnamamide Moiety: The final step involves the coupling of the cinnamamide moiety to the pyrimidine-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Key Targets

- Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced synthesis of tetrahydrofolate, essential for DNA replication.

- Tyrosine-protein Kinase : Implicated in signaling pathways related to cell proliferation.

- MAP Kinases : Involved in various cellular processes including growth and differentiation.

Cancer Treatment

The inhibition of DHFR suggests potential applications in oncology. By limiting the proliferation of cancer cells, N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide could be developed into a therapeutic agent targeting various malignancies.

Case Study 1: Anticancer Activity

A study demonstrated that similar pyrimidine derivatives inhibited the growth of cancer cell lines by targeting DHFR. The effectiveness was measured through IC50 values, indicating significant potential for this compound in oncological applications.

Case Study 2: Antimicrobial Efficacy

Research on related compounds showed that certain cinnamide derivatives had notable antibacterial activity against resistant strains of bacteria. While direct studies on this compound are needed, these findings suggest a pathway for exploration into its antimicrobial properties .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(2-amino-phenyl)-4-[(4-pyridin-3-yl-pyrimidin-2-ylamino)-methyl]benzamide | Structure | Exhibits anti-cancer properties |

| Imatinib | Structure | A well-known tyrosine kinase inhibitor used for treating leukemia |

| 4-isopropylbenzylcinnamide | Structure | Most potent against S. aureus with MIC = 458.15 µM |

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes, such as histone deacetylases, which play a crucial role in regulating gene expression . By inhibiting these enzymes, the compound can induce changes in gene expression that lead to the suppression of tumor cell growth and proliferation .

Comparison with Similar Compounds

Structural Features and Functional Groups

A comparative analysis of key analogs is summarized below:

Key Observations :

- Unlike the chloropyrimidine in Qi et al.’s pazopanib derivative, the target’s methyl group at position 2 reduces electrophilicity, possibly enhancing metabolic stability .

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide is a complex organic compound known for its diverse biological activities. This compound is part of the pyrimidine derivatives class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target pathways, and relevant case studies.

The chemical structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H22N6O |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 1421485-45-1 |

The primary mechanism of action for this compound involves the inhibition of key enzymes and proteins involved in cellular processes. Notably, it has been shown to inhibit:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition leads to reduced levels of tetrahydrofolate, subsequently decreasing the synthesis of nucleic acids necessary for cell division.

- Tyrosine Kinase Abl : The compound also exhibits activity against the Abl kinase, which is implicated in various cancers, particularly chronic myeloid leukemia (CML).

- MAP Kinases : These are involved in signaling pathways that regulate cell growth and differentiation, making them significant targets in cancer therapy.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties through its action on DHFR and other kinases. Studies have shown that compounds targeting these pathways can reduce tumor growth in various cancer models.

Antimicrobial Activity

Additionally, this compound has been evaluated for antimicrobial properties. Similar pyrimidine derivatives have shown selective antibacterial activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The exact mechanism involves disrupting bacterial DNA synthesis pathways .

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the efficacy of several pyrimidine derivatives, including this compound, against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent.

- Antimicrobial Evaluation : Another research focused on a series of pyridine derivatives that included similar structures to this compound. The study reported a minimum inhibitory concentration (MIC) of 0.41 µg/mL against Micrococcus luteus, indicating strong antibacterial activity .

Q & A

Q. What are the optimal synthetic routes for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Pyrimidine Formation : Construct the pyrimidine ring via cyclization reactions, such as Biginelli or modified Suzuki couplings, to introduce the 2-methyl and pyridin-2-ylamino substituents.

Ethylenediamine Linker Attachment : React the pyrimidine intermediate with ethylenediamine derivatives under nucleophilic substitution conditions (e.g., using DIPEA as a base in DMF).

Cinnamamide Conjugation : Couple the ethylenediamine-linked pyrimidine with trans-cinnamic acid using carbodiimide reagents (e.g., 1,1-carbonyldiimidazole, CDI) in anhydrous THF or DCM .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (e.g., silica gel with gradients of CH₂Cl₂/hexane/isopropanol).

Q. How can researchers characterize the compound using spectroscopic and analytical techniques?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the pyrimidine core (δ ~8.0–8.5 ppm for pyridin-2-yl protons) and cinnamamide vinyl protons (δ ~6.5–7.5 ppm). Compare with structural analogs reported in crystallographic studies .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ~432–450 m/z, depending on substituents) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate kinase inhibition (if applicable) using both biochemical (e.g., ATPase activity) and cellular assays (e.g., proliferation inhibition in K562 leukemia cells) to confirm target engagement .

- Dose-Response Analysis : Perform IC₅₀ determinations across multiple cell lines to rule off-target effects. For example, discrepancies in cytotoxicity may arise from differential cell permeability or metabolic stability .

- Structural Validation : Compare X-ray crystallography or molecular docking results (e.g., pyrimidine-pyridine interactions with kinase ATP-binding pockets) to explain potency variations .

Q. How does the pyrimidine-pyridine core influence target binding and selectivity in kinase inhibition?

- Methodological Answer :

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to analyze hydrogen bonding between the pyridin-2-ylamino group and kinase active sites (e.g., Abl1 or Src kinases). The 2-methyl group may enhance hydrophobic interactions .

- Mutagenesis Studies : Introduce point mutations (e.g., T315I in Abl1) to assess resistance profiles and binding specificity .

- SAR Comparisons : Synthesize analogs with modified pyridine substituents (e.g., morpholine or piperazine) to evaluate selectivity shifts .

Q. What structure-activity relationship (SAR) insights guide the modification of the cinnamamide moiety?

- Methodological Answer :

- Substituent Screening : Replace the cinnamamide phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate solubility and target affinity. For example, fluorinated analogs may improve blood-brain barrier penetration .

- Bioisosteric Replacement : Substitute the vinyl group with heterocycles (e.g., thiazole) to enhance metabolic stability while retaining π-π stacking interactions .

- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and plasma stability (e.g., incubation with liver microsomes) to prioritize analogs with improved bioavailability .

Q. How can researchers design analogs with improved pharmacokinetics while retaining activity?

- Methodological Answer :

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to the ethylenediamine linker to enhance solubility. For example, tert-butyl carbamate-protected intermediates can be deprotected in vivo .

- PEGylation : Attach polyethylene glycol (PEG) chains to the cinnamamide moiety to prolong half-life, as demonstrated in spirocyclic analogs .

- Metabolic Soft Spots : Identify labile sites via LC-MS/MS metabolite profiling (e.g., hepatic oxidation of pyridine rings) and introduce deuterium or fluorine to block degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.